molecular formula C16H17BrN2OS B4651000 2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide

2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide

Cat. No. B4651000
M. Wt: 365.3 g/mol
InChI Key: MJFDJGJPUKMFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide, commonly known as BDDAB, is a potent and selective inhibitor of the enzyme monoacylglycerol lipase (MAGL). MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, inflammation, and appetite regulation. Inhibition of MAGL by BDDAB leads to increased levels of 2-AG, which has potential therapeutic applications in various diseases.

Mechanism of Action

BDDAB selectively inhibits 2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide, which leads to increased levels of 2-AG. 2-AG is an endocannabinoid that binds to cannabinoid receptors in the body, resulting in various physiological effects. The increased levels of 2-AG by BDDAB have been shown to have anti-inflammatory and analgesic effects.
Biochemical and physiological effects:
BDDAB has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase levels of 2-AG in the brain and peripheral tissues, which leads to anti-inflammatory and analgesic effects. BDDAB has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

BDDAB has several advantages for lab experiments. It is a potent and selective inhibitor of 2-[(2-aminophenyl)thio]-N-(4-bromo-2,3-dimethylphenyl)acetamide, which makes it a valuable tool for studying the role of 2-AG in various physiological processes. BDDAB has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, BDDAB has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Further studies are needed to determine the optimal dose and duration of treatment.

Future Directions

There are several future directions for research on BDDAB. One area of interest is its potential in the treatment of neurodegenerative diseases. BDDAB has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Further studies are needed to determine its potential as a therapeutic agent in these diseases. Another area of interest is its potential in the treatment of pain and inflammation. BDDAB has been shown to have anti-inflammatory and analgesic effects, and further studies are needed to determine its potential as a treatment for chronic pain conditions. Finally, BDDAB has potential applications in the field of addiction research. 2-AG has been shown to play a role in drug addiction, and BDDAB may have potential as a treatment for drug addiction by modulating the endocannabinoid system.

Scientific Research Applications

BDDAB has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and antidepressant effects in preclinical studies. BDDAB has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-(2-aminophenyl)sulfanyl-N-(4-bromo-2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2OS/c1-10-11(2)14(8-7-12(10)17)19-16(20)9-21-15-6-4-3-5-13(15)18/h3-8H,9,18H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFDJGJPUKMFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-aminophenyl)sulfanyl]-N-(4-bromo-2,3-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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